N-(6-methoxy-pyridin-3-yl)-benzamide
Description
This compound has been synthesized via manganese-mediated reductive transamidation, yielding an 88% yield under optimized conditions . Key spectroscopic data include:
- ¹H NMR (CDCl₃): δ 8.26 (s, 1H), 8.02 (d, J = 8.8 Hz, 1H), 7.90–7.85 (m, 3H), 7.56 (d, J = 7.3 Hz, 1H), 7.48 (d, J = 7.4 Hz, 2H), 6.77 (d, J = 8.7 Hz, 1H), 3.93 (s, 3H).
- ¹³C NMR: Peaks at 166.2 (amide carbonyl), 161.4 (pyridine C-O), and 53.8 ppm (methoxy group) confirm the structure .
The methoxy group enhances solubility and modulates electronic effects, influencing reactivity and biological interactions. Its synthesis is notable for avoiding harsh conditions, making it amenable to scalable production .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-8-7-11(9-14-12)15-13(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
InChI Key |
AUEUZSXCDHBGAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyridine-Benzamide Derivatives
Key Observations :
Table 2: Bioactive Benzamide Derivatives
Key Observations :
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